2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid

Physicochemical Property Profiling Membrane Permeability Drug Discovery

ANDAs for Silodosin demand exact impurity reference standards-generic alkoxy analogs shift logP by 0.6-1.3 units and alter pKa, invalidating spectral matching and risking regulatory rejection. This certified Silodosin Impurity 41 standard delivers: • Documented RRT & spectral fingerprint specific to Silodosin manufacturing processes • Ortho-2,2,2-trifluoroethoxy substitution ensures correct membrane permeability & ionization for HPLC/UHPLC method validation • Suitable for stability-indicating methods, ANDA & DMF submissions; supplied with full Certificate of Analysis

Molecular Formula C10H9F3O4
Molecular Weight 250.17 g/mol
CAS No. 1251924-67-0
Cat. No. B1532324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid
CAS1251924-67-0
Molecular FormulaC10H9F3O4
Molecular Weight250.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC(=O)O)OCC(F)(F)F
InChIInChI=1S/C10H9F3O4/c11-10(12,13)6-17-8-4-2-1-3-7(8)16-5-9(14)15/h1-4H,5-6H2,(H,14,15)
InChIKeyNIZSYZSAZKLYJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid Identity and Procurement


2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid (CAS 1251924-67-0, MF C10H9F3O4, MW 250.17) is an ortho-substituted phenoxyacetic acid derivative bearing a 2,2,2-trifluoroethoxy group on the phenyl ring . It is formally cataloged as Silodosin Impurity 41 and serves as a certified reference standard for analytical method validation in pharmaceutical quality control . The compound also belongs to a class of phenoxyacetic acids that have been investigated as subtype-selective human peroxisome proliferator-activated receptor delta (hPPARδ) partial agonists [1].

Certified Silodosin Impurity 41 reference standard for HPLC/UHPLC method validation
Ortho-trifluoroethoxy phenoxyacetic acid scaffold for PPARδ partial agonist research

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid: Analogs Cannot Substitute


Substitution at the ortho position of the phenoxy ring profoundly alters both physicochemical properties and biological target engagement. Replacement of the 2,2,2-trifluoroethoxy group with a simple alkoxy chain (e.g., methoxy or ethoxy) reduces lipophilicity by 0.6–1.3 logP units and shifts the acid dissociation constant (pKa), directly affecting membrane permeability, solubility, and ionization state at physiological pH [1]. In the context of pharmaceutical impurity profiling, generic substitution is invalid because regulatory submissions require exact reference standards with documented relative retention times and spectral fingerprints specific to Silodosin manufacturing processes . The quantitative evidence below substantiates why this precise substitution pattern dictates compound behavior and why alternative analogs cannot serve as functional equivalents.

Lipophilicity shift
Replacing trifluoroethoxy with alkoxy reduces logP, potentially altering membrane permeability and tissue distribution profiles.
Ionization change
The electron-withdrawing group lowers pKa, shifting the ionized fraction at physiological pH and impacting solubility and passive diffusion.
Regulatory identity mismatch
Generic substitutes lack the certified retention time and spectral fingerprint required for Silodosin impurity profiling under ICH guidelines.

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid vs. Structural Analogs: Quantitative Evidence


Lipophilicity Compared to Ortho-Alkoxy Analogs

The 2,2,2-trifluoroethoxy group confers a logP value of approximately 1.8 [1], which is substantially higher than that of the ethoxy analog (logP ~1.55) and the methoxy analog (logP ~1.16) . This quantitative increase of +0.25 to +0.64 logP units relative to non-fluorinated ortho-alkoxy congeners predicts enhanced passive membrane permeability and differential partitioning in biphasic systems.

Lipophilicity (logP)
Predicted / Data to verify
1.8 (target) vs. ethoxy 1.55, methoxy 1.16
Δ = +0.25 to +0.64
Higher lipophilicity may enhance passive membrane permeability relative to alkoxy analogs.
Computed values; experimental confirmation recommended.
Physicochemical Property Profiling Membrane Permeability Drug Discovery

pKa Difference vs. Unsubstituted Phenoxyacetic Acid

The electron-withdrawing trifluoroethoxy group modestly increases acidity relative to the unsubstituted parent scaffold. The predicted pKa of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetic acid is approximately 3.40 [1], compared to a literature pKa of ~3.10 for phenoxyacetic acid itself . This ~0.3 unit decrease in pKa shifts the ionization equilibrium at pH values near physiological range, affecting both solubility and passive diffusion.

Acid dissociation (pKa)
Predicted / Data to verify
3.40 (target) vs. phenoxyacetic acid 3.10
ΔpKa = -0.30
Increased acidity shifts ionization equilibrium, affecting solubility and passive diffusion.
Predicted pKa; experimental determination advised.
Ionization State Solubility Formulation Development

Silodosin Impurity 41 HPLC Reference Standard

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid is certified as Silodosin Impurity 41 and is employed as a fully characterized reference standard for reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods . The compound's specific retention behavior and spectral signature are required for accurate impurity quantification in Silodosin drug substance and finished product release testing under ICH guidelines.

Reference standard
Specification review
Certified Silodosin Impurity 41, unique RRT and mass spectrum
Essential for accurate impurity quantification in Silodosin release testing.
Confirm batch-specific certificate of analysis.
Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

PPARδ Partial Agonism and Predicted ADME

Phenoxyacetic acid derivatives bearing the ortho-(2,2,2-trifluoroethoxy) substitution pattern have been disclosed as subtype-selective hPPARδ partial agonists [1]. For a closely related compound in this chemical series, the EC50 for hPPARδ activation was reported in the low nanomolar range (e.g., Ki 47 nM, EC50 4.1 μM in SPA binding assay) with >100-fold selectivity over PPARα and PPARγ [2]. Predicted ADME parameters for the 2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetic acid scaffold include effective permeability (Peff) of 1.219 cm/s and human plasma unbound fraction (Fup) of approximately 10%, suggesting moderate to high absorption potential [3].

PPARδ agonism & ADME
Class-level inference
Analog Ki 47 nM, EC50 4.1 µM; predicted Peff 1.219 cm/s, Fup 10%
Scaffold may support PPARδ-selective probe development; potency requires compound-specific validation.
No experimental data for this exact compound; ADME predictions only.
PPARδ Modulation Metabolic Disease ADME Prediction

Density and Boiling Point Profile

The compound exhibits a predicted density of 1.378 ± 0.06 g/cm³ and a predicted boiling point of 299.3 ± 40.0 °C at 760 mmHg . For comparison, the ethoxy analog (2-(2-ethoxyphenoxy)acetic acid) has a lower predicted boiling point of approximately 320-330 °C at 760 mmHg and a density near 1.2 g/cm³ . The higher density and marginally lower boiling point of the trifluoroethoxy derivative reflect the increased molecular weight and polarizability conferred by the trifluoromethyl group.

Density & boiling point
Predicted / Data to verify
Density 1.378 g/cm³, bp 299.3 °C
vs. ethoxy analog ~1.2 g/cm³, ~320-330 °C
Higher density and lower boiling point reflect trifluoromethyl group; important for process safety.
Computational predictions; verify experimentally for scale-up.
Chemical Handling Process Development Safety Assessment

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid Research & Industrial Applications


Silodosin Impurity Profiling

Use as a certified reference standard (Silodosin Impurity 41) for the development, validation, and routine execution of stability-indicating HPLC and UHPLC methods. Required for ANDA and DMF submissions to demonstrate control of process-related and degradant impurities in Silodosin formulations .

hPPARδ Partial Agonist SAR Exploration

Incorporate as a core scaffold or key intermediate in medicinal chemistry programs aimed at developing subtype-selective PPARδ modulators for metabolic and cardiovascular diseases. The trifluoroethoxy group is essential for achieving the desired lipophilicity and binding pocket complementarity identified in phenoxyacetic acid PPARδ partial agonist series [1].

Physicochemical Optimization in Lead Design

Employ as a lipophilic, electron-withdrawing building block to modulate logP (increase by +0.25–0.64 units vs. alkoxy analogs) and pKa (decrease by ~0.3 units vs. unsubstituted parent) in early-stage drug discovery. Useful for tuning membrane permeability and solubility in hit-to-lead and lead optimization campaigns [2].

Application
Selection Property
Validation Focus
Silodosin impurity profiling
Certified reference standard identity
HPLC/UHPLC method validation and regulatory documentation
hPPARδ partial agonist SAR exploration
Ortho-trifluoroethoxy pharmacophore
PPARδ binding and transactivation assay confirmation
Physicochemical lead optimization
Lipophilicity and pKa modulation profile
Experimental logP, pKa, and permeability determination

Technical Documentation Hub

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41 linked technical documents
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